molecular formula C9H9ClFNO B1351846 3-chloro-N-(3-fluorophenyl)propanamide CAS No. 100638-26-4

3-chloro-N-(3-fluorophenyl)propanamide

Cat. No. B1351846
M. Wt: 201.62 g/mol
InChI Key: NXEZFWIYWQILFE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-fluorophenyl)propanamide is an organic compound commonly used in scientific research. It is a derivative of propanamide, and is composed of a chlorine atom, a fluorine atom, and a nitrogen atom. This compound has a wide range of applications in scientific research, including in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Synthesis and Crystal Structure

Research on compounds structurally related to "3-chloro-N-(3-fluorophenyl)propanamide" has focused on their synthesis and the determination of their crystal structures. For example, the synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide were explored, demonstrating the utility of X-ray crystallography in elucidating molecular configurations and interactions in solid-state chemistry (Huang Ming-zhi et al., 2005).

Pharmacological Applications

Compounds with similar structural features have been investigated for their potential pharmacological applications. For instance, derivatives of benzodiazepines, including structures analogous to "3-chloro-N-(3-fluorophenyl)propanamide," have been synthesized and studied as modulators for the Transient receptor potential vanilloid 1 (TRPV1), indicating their potential use in developing new analgesic drugs (Yan Liu et al., 2018).

Anti-malarial Research

In the context of anti-malarial research, substituted aminoacetamides, which share functional group similarities with "3-chloro-N-(3-fluorophenyl)propanamide," were optimized for activity against Plasmodium falciparum. This research exemplifies the ongoing efforts to develop novel compounds with potential therapeutic applications in malaria treatment (Neil R. Norcross et al., 2019).

Antibacterial Activity

Studies on the antibacterial properties of related compounds further illustrate the broad applicability of this class of chemicals in pharmaceutical development. For example, compounds synthesized from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine demonstrated significant antibacterial activity, showcasing the potential of these molecules in combating bacterial infections (N. S. Arutyunyan et al., 2017).

properties

IUPAC Name

3-chloro-N-(3-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZFWIYWQILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393605
Record name 3-chloro-N-(3-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-fluorophenyl)propanamide

CAS RN

100638-26-4
Record name 3-chloro-N-(3-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoroaniline (10 g, 90.00 mmol) in acetone (40 ml) was added pyridine (18 g, 227.56 mmol) and 3-chloropropanoyl chloride (13.73 g, 108.14 mmol) and the reaction was stirred for 3 h at 55° C. The resulting solution was extracted with ethyl acetate (3×50 ml) and the organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 3-chloro-N-(3-fluorophenyl)propanamide as a yellow solid (13.21 g, 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
13.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-fluoroaniline (20 g, 0.180 mol) in dichloromethane (100 mL) was added triethylamine (21.816 g, 0.216 mol) and 3-chloropropanoyl chloride (17.18 mL, 0.180 mol) under cooling condition (0° C.) with constant stirring. Reaction mass was allowed to stir at room temperature for 12 h. The reaction mixture was diluted with water (300 mL) and extracted with dichloromethane (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.51-7.48 (d, J=10.4 Hz, 1H), 7.42 (bs, 1H), 7.29-7.24 (dd, J=14.8 Hz, 8.0 Hz, 1H), 7.15-7.13 (d, J=8.0 Hz, 1H), 6.84-6.81 (t, J=6.8 Hz, 1H), 3.89-3.86 (t, J=6.4 Hz, 2H), 2.83-2.80 (t, J=6.4 Hz, 2H). MS (M+1): 201.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.816 g
Type
reactant
Reaction Step One
Quantity
17.18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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